molecular formula C8H16N2O4S2 B080348 S,S'-1,2-Ethanediylbis-L-cysteine CAS No. 14344-49-1

S,S'-1,2-Ethanediylbis-L-cysteine

Cat. No.: B080348
CAS No.: 14344-49-1
M. Wt: 268.4 g/mol
InChI Key: MJARHCRAWLXDKO-UHFFFAOYSA-N
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Description

S,S’-1,2-Ethanediylbis-L-cysteine: is a chemical compound with the molecular formula C8H16N2O4S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group This compound is characterized by the presence of two L-cysteine molecules linked by an ethylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S’-1,2-Ethanediylbis-L-cysteine typically involves the reaction of L-cysteine with ethylene dibromide. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with ethylene dibromide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of S,S’-1,2-Ethanediylbis-L-cysteine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S,S’-1,2-Ethanediylbis-L-cysteine can undergo oxidation reactions, leading to the formation of disulfide bonds. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The compound can also undergo reduction reactions, where the disulfide bonds are cleaved to form thiol groups. Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.

    Substitution: S,S’-1,2-Ethanediylbis-L-cysteine can participate in substitution reactions, where the thiol groups are replaced by other functional groups. This can be achieved using alkylating agents or acylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, and atmospheric oxygen.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, and sodium borohydride.

    Substitution: Alkylating agents (e.g., methyl iodide) and acylating agents (e.g., acetic anhydride).

Major Products Formed:

    Oxidation: Formation of disulfide bonds.

    Reduction: Formation of thiol groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: S,S’-1,2-Ethanediylbis-L-cysteine is used as a building block in the synthesis of more complex molecules. Its thiol groups make it a valuable reagent in organic synthesis, particularly in the formation of disulfide bonds.

Biology: In biological research, S,S’-1,2-Ethanediylbis-L-cysteine is used to study protein folding and stability. The compound’s ability to form disulfide bonds is crucial in understanding the role of these bonds in protein structure and function.

Medicine: The compound has potential applications in drug development, particularly in the design of drugs that target thiol-containing enzymes. Its ability to modulate redox states makes it a candidate for therapeutic interventions in oxidative stress-related diseases.

Industry: In the industrial sector, S,S’-1,2-Ethanediylbis-L-cysteine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of S,S’-1,2-Ethanediylbis-L-cysteine involves its thiol groups, which can undergo redox reactions. These reactions are crucial in modulating the redox state of biological systems. The compound can interact with thiol-containing enzymes, affecting their activity and function. Additionally, the formation of disulfide bonds can influence protein folding and stability, impacting various cellular processes.

Comparison with Similar Compounds

    L-Cysteine: A naturally occurring amino acid with a single thiol group.

    N-Acetyl-L-cysteine: A derivative of L-cysteine with an acetyl group attached to the amino group.

    Glutathione: A tripeptide containing a thiol group, involved in cellular redox regulation.

Uniqueness: S,S’-1,2-Ethanediylbis-L-cysteine is unique due to the presence of two L-cysteine molecules linked by an ethylene bridge. This structure allows it to form disulfide bonds more readily than L-cysteine or its derivatives. Its ability to modulate redox states and interact with thiol-containing enzymes makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

14344-49-1

Molecular Formula

C8H16N2O4S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanylethylsulfanyl]propanoic acid

InChI

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)

InChI Key

MJARHCRAWLXDKO-UHFFFAOYSA-N

SMILES

C(CSCC(C(=O)O)N)SCC(C(=O)O)N

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N

Canonical SMILES

C(CSCC(C(=O)O)N)SCC(C(=O)O)N

Synonyms

2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid

Origin of Product

United States

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